
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is a chemical compound that features a tin (Sn) atom bonded to four 3,3,3-trifluoroprop-1-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 3,3,3-trifluoroprop-1-yn-1-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The trifluoroprop-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane exerts its effects involves interactions with molecular targets and pathways. The trifluoroprop-1-yn-1-yl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tin center can also interact with other molecules, facilitating catalytic processes and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tributyl(3,3,3-trifluoroprop-1-yn-1-yl)stannane: A similar compound with three butyl groups and one trifluoroprop-1-yn-1-yl group bonded to tin.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: A germanium analog with similar structural properties.
Uniqueness
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is unique due to the presence of four trifluoroprop-1-yn-1-yl groups bonded to a single tin atom. This configuration imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
37828-10-7 |
|---|---|
Molecular Formula |
C12F12Sn |
Molecular Weight |
490.82 g/mol |
IUPAC Name |
tetrakis(3,3,3-trifluoroprop-1-ynyl)stannane |
InChI |
InChI=1S/4C3F3.Sn/c4*1-2-3(4,5)6; |
InChI Key |
ARQMIZAWDGBWDL-UHFFFAOYSA-N |
Canonical SMILES |
C(#C[Sn](C#CC(F)(F)F)(C#CC(F)(F)F)C#CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


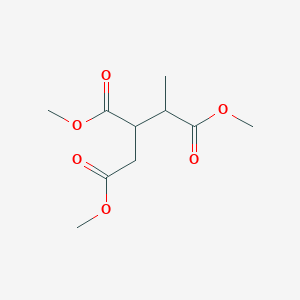
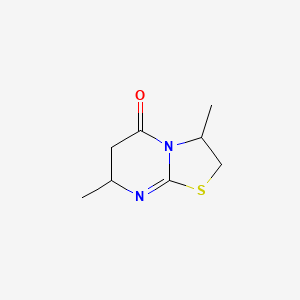

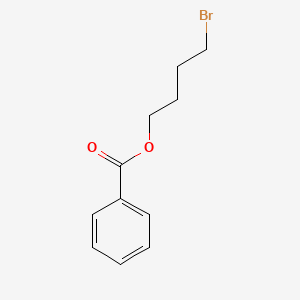
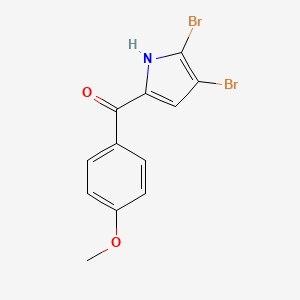
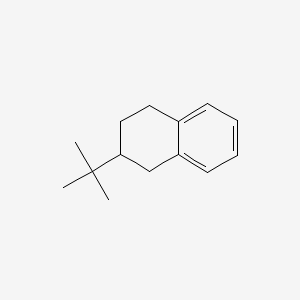
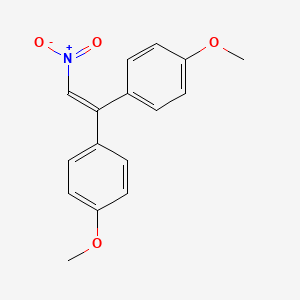
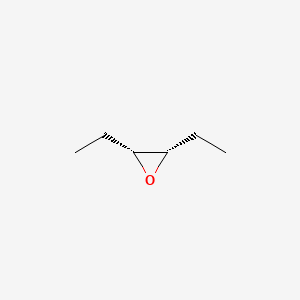
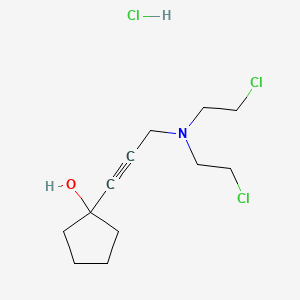
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

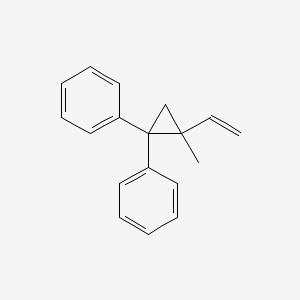
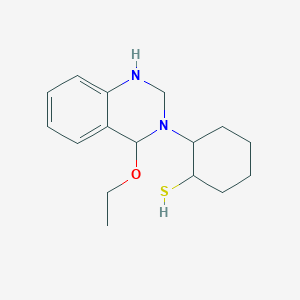
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
